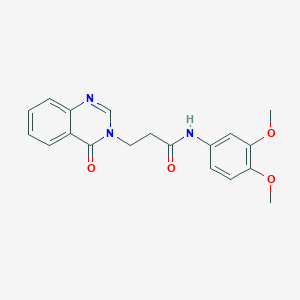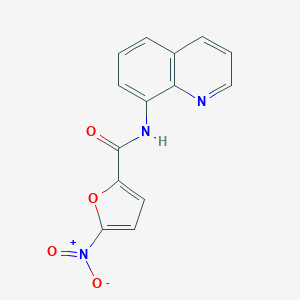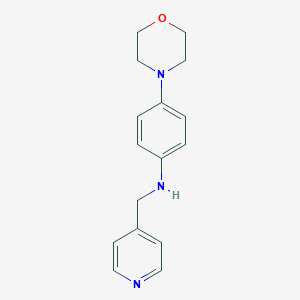![molecular formula C11H13ClN4O2 B508169 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furohydrazide CAS No. 386705-59-5](/img/structure/B508169.png)
5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 4-chloro-3,5-dimethyl-1H-pyrazole . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They are known for their diverse pharmacological effects .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazoles can generally be synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine .Applications De Recherche Scientifique
Antibacterial Activity
The compound “5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furohydrazide” has been studied for its potential antibacterial properties. Derivatives of imidazole, which share a similar heterocyclic structure, have shown significant antibacterial activity . This suggests that our compound of interest could be effective against bacterial strains by disrupting their cell wall synthesis or interfering with essential bacterial enzymes.
Antitumor Potential
Research indicates that compounds with a pyrazole moiety, akin to the one present in our compound, exhibit promising antitumor activity. They have been evaluated against various cancer cell lines, such as MCF-7 and CaCo-2, and have shown potential in inhibiting tumor growth . The mechanism may involve the inhibition of cell proliferation and inducing apoptosis in cancer cells.
Antiviral Applications
Compounds structurally related to “5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furohydrazide” have been reported to possess antiviral activities. Imidazole derivatives, for example, have been effective against influenza A and Coxsackie B4 virus, indicating that our compound could also be explored for its efficacy against RNA and DNA viruses .
Antifungal Efficacy
The antifungal efficacy of imidazole and pyrazole derivatives has been well-documented. These compounds can act on fungal cell membranes or interfere with the synthesis of essential fungal proteins. Given the structural similarities, “5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furohydrazide” could be a candidate for developing new antifungal agents .
Anti-inflammatory Properties
Imidazole derivatives have been known to exhibit anti-inflammatory properties. They can modulate the body’s inflammatory response, potentially by inhibiting the synthesis of pro-inflammatory cytokines or by acting on specific inflammatory pathways. This property could be extrapolated to our compound, suggesting its use in treating inflammatory conditions .
Antidiabetic Activity
The presence of a pyrazole ring in the structure of “5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furohydrazide” hints at possible antidiabetic activity. Similar structures have been associated with the regulation of blood glucose levels, possibly through the modulation of insulin release or the inhibition of enzymes involved in glucose metabolism .
Antimalarial Potential
Research on imidazole and pyrazole derivatives has shown that these compounds can have antimalarial effects. They may work by inhibiting the growth of the malaria parasite within red blood cells or by interfering with the parasite’s ability to synthesize essential proteins. This suggests that our compound could be explored for its antimalarial applications .
Anticholinesterase Activity
Indole derivatives, which are structurally related to our compound, have been found to possess anticholinesterase activity. This activity is crucial in treating neurodegenerative diseases like Alzheimer’s, as it can enhance acetylcholine levels in the brain by inhibiting the enzyme acetylcholinesterase .
Propriétés
IUPAC Name |
5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O2/c1-6-10(12)7(2)16(15-6)5-8-3-4-9(18-8)11(17)14-13/h3-4H,5,13H2,1-2H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVTUFBRMDVHAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NN)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301328080 |
Source


|
| Record name | 5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301328080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26666844 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furohydrazide | |
CAS RN |
386705-59-5 |
Source


|
| Record name | 5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301328080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-[1,2,4]Triazol-1-yl-adamantan-1-yl)-acetic acid](/img/structure/B508111.png)
![N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B508116.png)
![(2E)-3-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}prop-2-enoic acid](/img/structure/B508167.png)
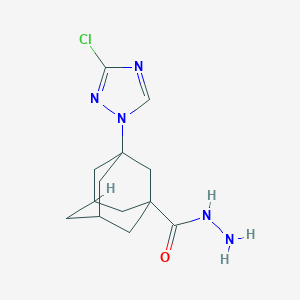
![(2E)-3-{4-methoxy-3-[(3-methylphenoxy)methyl]phenyl}prop-2-enoic acid](/img/structure/B508174.png)
![4-[1-({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methoxyphenol](/img/structure/B508246.png)
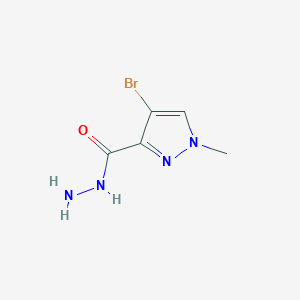
![2-[(4,7-Dimethyl-2-quinazolinyl)amino]-6-(methoxymethyl)-4-pyrimidinol](/img/structure/B508276.png)
![6-Amino-4-(4-bromophenyl)-3-tert-butyl-4,7-dihydroisoxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B508330.png)
![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B508336.png)
![N-[2-chloro-4-[[2-(4-methoxyphenoxy)acetyl]amino]phenyl]furan-2-carboxamide](/img/structure/B508346.png)
